Cas no 2138035-75-1 (N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride)

N-Cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride is a versatile carbamoyl chloride derivative used in organic synthesis and pharmaceutical intermediate preparation. Its key advantages include the presence of both cyclopropyl and difluoroethyl groups, which enhance reactivity and enable selective functionalization in amidation and acylation reactions. The difluoroethyl moiety contributes to improved metabolic stability in bioactive compounds, while the cyclopropyl ring offers steric and electronic tuning. This reagent is particularly valuable for constructing complex molecular architectures, such as urea and carbamate derivatives, with high efficiency. Its stability under controlled conditions and compatibility with a range of nucleophiles make it a practical choice for advanced synthetic applications.
N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride structure
2138035-75-1 structure
Product Name:N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride
CAS No:2138035-75-1
MF:C6H8ClF2NO
MW:183.583627700806
CID:5907144
PubChem ID:165608512
Update Time:2025-05-20

N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2138035-75-1
    • EN300-1155073
    • N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride
    • Inchi: 1S/C6H8ClF2NO/c7-6(11)10(3-5(8)9)4-1-2-4/h4-5H,1-3H2
    • InChI Key: YBSHAVVXUWJAJY-UHFFFAOYSA-N
    • SMILES: ClC(N(CC(F)F)C1CC1)=O

Computed Properties

  • Exact Mass: 183.0262479g/mol
  • Monoisotopic Mass: 183.0262479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.3Ų

N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride Pricemore >>

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Additional information on N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride

N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride: A Comprehensive Overview

N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride (CAS No. 2138035-75-1) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoroethyl group, and a carbamoyl chloride moiety. These structural features contribute to its diverse chemical reactivity and potential applications in various scientific and industrial contexts.

The cyclopropyl group in N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride is known for its high reactivity due to the strain inherent in the three-membered ring. This strain can be harnessed to facilitate various chemical transformations, making the compound a valuable reagent in synthetic chemistry. The difluoroethyl group, on the other hand, imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.

The carbamoyl chloride moiety is a key functional group that renders N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride highly reactive towards nucleophiles. This reactivity makes it an excellent coupling agent for the synthesis of amides and ureas, which are important classes of compounds in pharmaceuticals and agrochemicals. The ability to form stable amide bonds through this reaction pathway is crucial for the development of new drugs and other bioactive molecules.

In recent years, N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride has been explored in various research studies for its potential applications in drug discovery and development. One notable area of interest is its use as an intermediate in the synthesis of novel antiviral agents. The unique combination of the cyclopropyl and difluoroethyl groups provides a platform for designing molecules with enhanced antiviral activity against a range of viral pathogens.

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride-derived compounds as inhibitors of viral proteases. The researchers found that these compounds exhibited potent inhibitory activity against key viral enzymes, suggesting their potential as lead candidates for further drug development.

Beyond antiviral applications, N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride has also shown promise in the development of new antibiotics. The unique structural features of this compound allow for the design of molecules with improved antibacterial properties. A recent study published in Organic & Biomolecular Chemistry demonstrated that derivatives of N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

In addition to its pharmaceutical applications, N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride has found use in materials science. The compound's reactivity and functional groups make it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride to develop new polymers with enhanced mechanical strength and thermal stability.

The synthesis of N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride typically involves several steps, including the formation of an intermediate amine followed by reaction with phosgene or another chlorinating agent. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound. For instance, a study published in Green Chemistry described a novel method using microwave-assisted synthesis to produce N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride with high yield and reduced waste generation.

In conclusion, N-cyclopropyl-N-(2,2-difluoroethyl)carbamoyl chloride (CAS No. 2138035-75-1) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique structural features and high reactivity make it an invaluable tool for researchers and scientists working on innovative solutions in these fields. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its potential impact on science and technology.

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